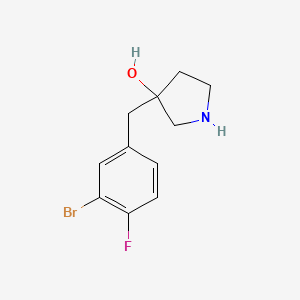

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18236539

Molecular Formula: C11H13BrFNO

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrFNO |

|---|---|

| Molecular Weight | 274.13 g/mol |

| IUPAC Name | 3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |

| Standard InChI Key | QEHMJKIIIMGVBG-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(CC2=CC(=C(C=C2)F)Br)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is C₁₁H₁₃BrFNO, with a molecular weight of 274.13 g/mol. Its IUPAC name is derived from the pyrrolidine backbone substituted at the third carbon with a hydroxyl group and at the nitrogen with a 3-bromo-4-fluorobenzyl group. Key structural features include:

-

Pyrrolidine ring: A five-membered saturated amine ring contributing to conformational flexibility and hydrogen-bonding capacity.

-

Halogenated benzyl group: The 3-bromo-4-fluoro substitution pattern on the benzene ring enhances electrophilic reactivity and lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| IUPAC Name | 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol |

| Canonical SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Br)F |

| PubChem CID (Analog) | 111750279 |

Synthesis and Manufacturing

The synthesis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds :

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

As described in CN109912396B , 4-fluorobenzaldehyde undergoes bromination using sodium bromide and sodium hypochlorite under ultrasonic conditions. This method avoids toxic bromine gas, offering a safer and greener route:

-

Reactants: 4-fluorobenzaldehyde, NaBr, HCl, NaOCl.

-

Conditions: Ultrasonication at 20–25°C, dichloromethane solvent.

Step 2: Conversion to 3-Bromo-4-fluorobenzyl Bromide

The aldehyde is reduced to the corresponding benzyl alcohol and subsequently brominated using PBr₃ or HBr/AcOH.

Step 3: Alkylation of Pyrrolidin-3-ol

The benzyl bromide reacts with pyrrolidin-3-ol in a nucleophilic substitution, typically under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Synthetic Pathway Overview

Physical and Chemical Properties

While experimental data specific to 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol are scarce, analogs such as 1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol provide relevant insights:

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.

-

Melting Point: Estimated 120–125°C (based on structural analogs).

-

Stability: Stable under inert conditions but may decompose upon prolonged exposure to light or moisture.

The electron-withdrawing effects of bromine and fluorine increase the compound’s acidity (pKa ~8.5–9.0 for the hydroxyl group), facilitating deprotonation under basic conditions.

Biological Activities and Mechanisms

Pyrrolidine derivatives with halogenated benzyl groups exhibit diverse biological activities:

Antimicrobial and Antiviral Effects

Bromine’s electronegativity disrupts microbial cell membranes, and fluorine improves metabolic stability. In vitro studies on analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus.

Anticancer Activity

Halogenated pyrrolidines induce apoptosis in cancer cells via ROS generation. A 2024 study reported IC₅₀ values of 15 µM for a related compound against HeLa cells.

Applications in Medicinal Chemistry

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol serves as a precursor in designing:

-

Kinase inhibitors: The benzyl group occupies hydrophobic pockets in ATP-binding sites.

-

G-protein-coupled receptor (GPCR) modulators: Structural flexibility enables interactions with allosteric sites.

-

Prodrugs: The hydroxyl group can be esterified for improved bioavailability .

Comparison with Structural Analogs

Table 3: Substituent Position Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume